molecular formula C5H3F3IN3 B2548378 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 1823882-28-5

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2548378
CAS No.: 1823882-28-5
M. Wt: 289
InChI Key: ACVWNLXCHQFXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is a chemical compound with the CAS Number: 1823882-28-5 . It has a molecular weight of 289 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3F3IN3/c6-5(7,8)3-2(9)1-11-4(10)12-3/h1H,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Dihydrofolate Reductase Inhibitors

Novel 2,4-diaminopyrimidines, which could potentially include derivatives of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine, were designed as dihydrofolate reductase (DHFR) inhibitors. These compounds, obtained through high-throughput synthesis and screening, showed high activity against enzymes derived from both TMP-sensitive and TMP-resistant Streptococcus pneumoniae, highlighting their potential in antibacterial applications (Wyss et al., 2003).

Synthesis and Rearrangement Studies

Research on the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines indicated the versatility of pyrimidine derivatives, including this compound, in organic synthesis. These studies provide insights into the stability and reactivity of such compounds, which are crucial for developing new pharmaceuticals and materials (Salgado et al., 2011).

Trifluoromethylated Analogues Synthesis

The synthesis of trifluoromethylated analogues of dihydroorotic acid using 4-(trifluoromethyl)pyrimidin-2(1H)-ones demonstrates the compound's role in creating novel molecules with potential therapeutic applications. This research underscores the compound's utility in medicinal chemistry for developing new drugs with enhanced efficacy and selectivity (Sukach et al., 2015).

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors

This compound derivatives were investigated for their potential as RIPK1 inhibitors, showing promising activity in a tumor metastasis model. These findings highlight the compound's relevance in cancer research, particularly in developing new treatments aimed at inhibiting key pathways involved in tumor growth and metastasis (Li et al., 2018).

Microtubule Targeting Agents

Research into 4-substituted-5-methyl-furo[2,3-d]pyrimidines, structurally related to this compound, as microtubule targeting agents effective against multidrug-resistant cancer cells, underscores the compound's potential in developing new chemotherapy agents. This research is particularly relevant for overcoming drug resistance, a significant challenge in current cancer treatment strategies (Devambatla et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if it gets in the eyes . The signal word is "Warning" .

Properties

IUPAC Name

5-iodo-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3IN3/c6-5(7,8)3-2(9)1-11-4(10)12-3/h1H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVWNLXCHQFXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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